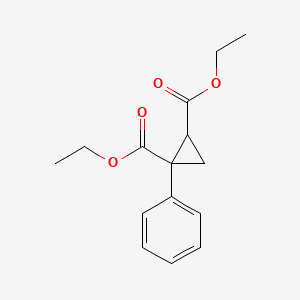
Diethyl 1-phenylcyclopropane-1,2-dicarboxylate
Overview
Description
Diethyl 1-phenylcyclopropane-1,2-dicarboxylate: is an organic compound with the molecular formula C15H18O4 It is a cyclopropane derivative featuring two ester groups and a phenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-phenylcyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with phenylacetylene in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of a cyclopropane ring, followed by esterification to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Diethyl 1-phenylcyclopropane-1,2-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Diethyl 1-phenylcyclopropane-1,2-dicarboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropane derivatives. It may also serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of diethyl 1-phenylcyclopropane-1,2-dicarboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting molecular pathways and biological processes. The ester groups can also be hydrolyzed, releasing diethyl malonate and phenylacetic acid, which can further interact with biological targets.
Comparison with Similar Compounds
- Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
- Dimethyl 1,1-cyclopropanedicarboxylate
- Diethyl cyclopropane-1,1-dicarboxylate
Comparison:
- Diethyl 2-phenylcyclopropane-1,1-dicarboxylate: Similar in structure but differs in the position of the ester groups. This difference can affect its reactivity and applications.
- Dimethyl 1,1-cyclopropanedicarboxylate: Contains methyl ester groups instead of ethyl, which can influence its physical properties and reactivity.
- Diethyl cyclopropane-1,1-dicarboxylate: Lacks the phenyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Diethyl 1-phenylcyclopropane-1,2-dicarboxylate stands out due to its unique combination of a cyclopropane ring, phenyl group, and ester functionalities, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
diethyl 1-phenylcyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-3-18-13(16)12-10-15(12,14(17)19-4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVWPXSXQNBLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(C2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


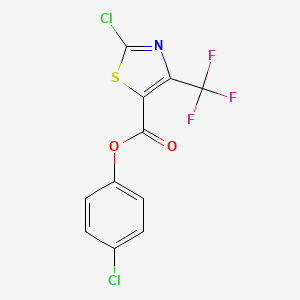
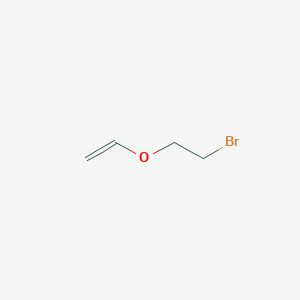
![6-Amino-1-benzyl-5-[(tetrahydro-furan-2-ylmethyl)-amino]-1H-pyrimidine-2,4-dione](/img/structure/B3281135.png)
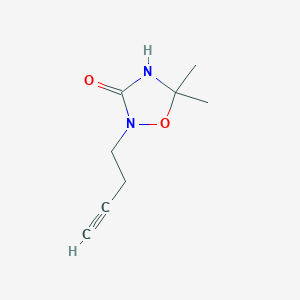
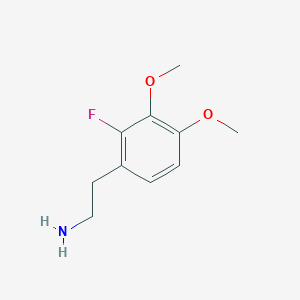

![1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B3281167.png)
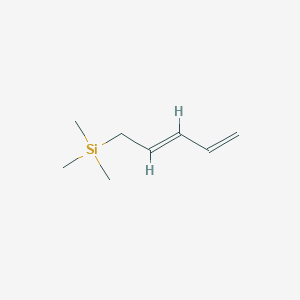
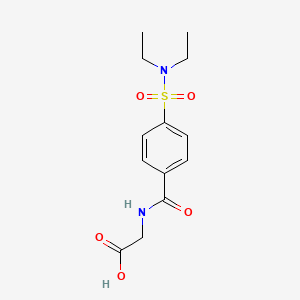
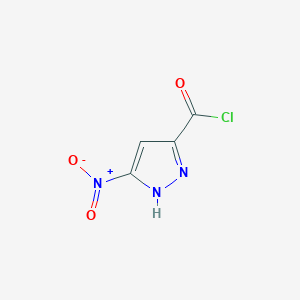
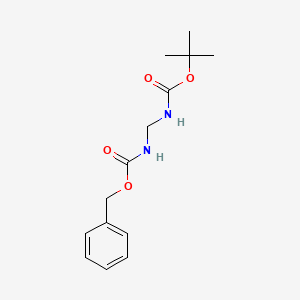
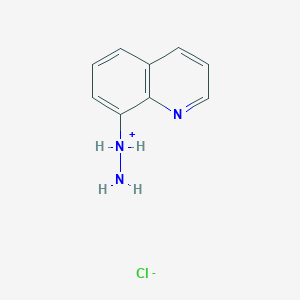
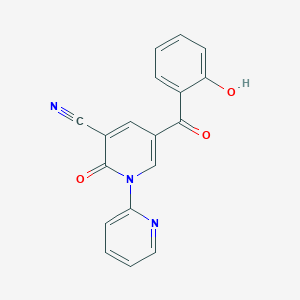
![2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B3281203.png)
